Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride
Description
Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride is a quaternary ammonium compound. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a dimethylazanium moiety.
Properties
CAS No. |
61533-03-7 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H18NO2.ClH/c1-13(2,10-12(14)15-3)9-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OCDYOAYKXQVUFI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC(=O)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride typically involves the reaction of benzyl chloride with dimethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the dimethylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with controlled temperature and pressure conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and other bases facilitate substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is primarily due to the positively charged dimethylazanium group, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Similar Compounds
- Benzyltrimethylammonium chloride
- Benzyltriethylammonium chloride
- Benzyltriphenylphosphonium chloride
Uniqueness
Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other benzyl quaternary ammonium compounds. This structural difference allows for specific applications in organic synthesis and biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
